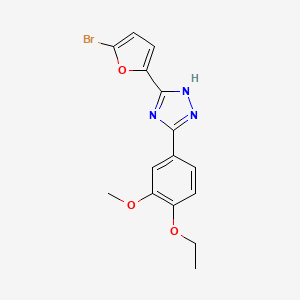
3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a brominated furan ring and a substituted phenyl ring, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Bromination of furan to obtain 5-bromofuran.
Formation of the Triazole Ring: Cyclization reaction involving hydrazine derivatives and appropriate precursors to form the triazole ring.
Substitution on the Phenyl Ring: Introduction of ethoxy and methoxy groups on the phenyl ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the triazole ring or the bromine substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furanones, while substitution could introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study through experimental methods such as binding assays or molecular docking studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Bromofuran-2-yl)-1H-1,2,4-triazole: Lacks the substituted phenyl ring.
5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole: Lacks the brominated furan ring.
3-(5-Chlorofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole: Similar structure but with a chlorine substituent instead of bromine.
Uniqueness
The unique combination of a brominated furan ring and a substituted phenyl ring in 3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole may impart distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H14BrN3O3 |
|---|---|
Peso molecular |
364.19 g/mol |
Nombre IUPAC |
5-(5-bromofuran-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H14BrN3O3/c1-3-21-10-5-4-9(8-12(10)20-2)14-17-15(19-18-14)11-6-7-13(16)22-11/h4-8H,3H2,1-2H3,(H,17,18,19) |
Clave InChI |
VSHZWVMCBHJKNW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(O3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


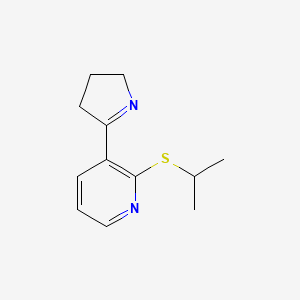


![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)


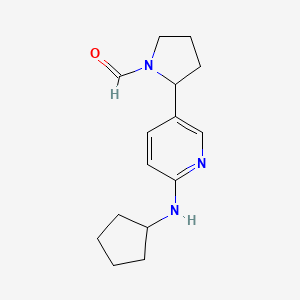
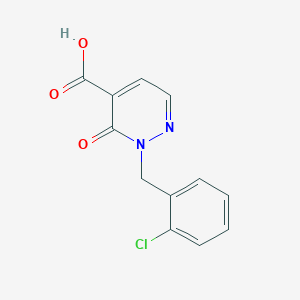
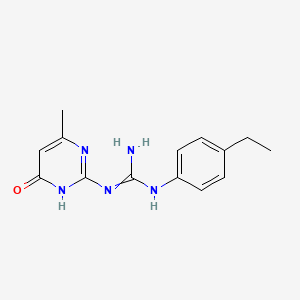



![2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B11803972.png)
![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)
